2-methyl-5-(1-methyl-1H-imidazole-5-carbonyl)pyridine
CAS No.: 288392-21-2
Cat. No.: VC8261861
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 288392-21-2 |
|---|---|
| Molecular Formula | C11H11N3O |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | (3-methylimidazol-4-yl)-(6-methylpyridin-3-yl)methanone |
| Standard InChI | InChI=1S/C11H11N3O/c1-8-3-4-9(5-13-8)11(15)10-6-12-7-14(10)2/h3-7H,1-2H3 |
| Standard InChI Key | ZFYHDXZZLIRENX-UHFFFAOYSA-N |
| SMILES | CC1=NC=C(C=C1)C(=O)C2=CN=CN2C |
| Canonical SMILES | CC1=NC=C(C=C1)C(=O)C2=CN=CN2C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of:
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A pyridine ring substituted with a methyl group at position 2.
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A 1-methylimidazole-5-carbonyl group linked to position 5 of the pyridine via a ketone bridge.
Key identifiers include: -
CAS Numbers: 288392-21-2 (primary), 1249109-42-9 (alternate) .
Tautomerism and Stereoelectronic Properties
The imidazole ring exhibits tautomerism, with proton exchange occurring between the two nitrogen atoms. The carbonyl group enhances electrophilicity, potentially facilitating interactions with biological targets .
Synthesis and Derivatization
Esterification and Acylation
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Step 1: Esterification of 1-methyl-1H-imidazole-5-carboxylic acid using t-butanol and p-TsCl/pyridine yields intermediates like t-butyl 1-methyl-1H-imidazole-5-carboxylate .
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Step 2: Bromination at the C2 position followed by palladium-catalyzed coupling with 2-methylpyridine-5-boronic acid could introduce the pyridine moiety .
Alternative Pathway via Acyl Halides
Reaction of 1-methylimidazole-5-carbonyl chloride with 2-methylpyridine in the presence of pyridine may form the target compound, analogous to methods used for secnidazole derivatives .
Predicted Reaction Intermediates
| Intermediate | Role in Synthesis | Reference |
|---|---|---|
| 1-Methylimidazole-5-carbonyl chloride | Acylating agent | |
| 2-Methylpyridine | Nucleophilic substrate |
Physicochemical Properties
Collision Cross-Section (CCS) Data
Predicted CCS values for adducts (Ų) :
| Adduct | m/z | CCS |
|---|---|---|
| [M+H]⁺ | 202.09749 | 143.8 |
| [M+Na]⁺ | 224.07943 | 157.6 |
| [M-H]⁻ | 200.08293 | 145.7 |
Solubility and Stability
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Solubility: High polarity suggests solubility in polar solvents (e.g., methanol, DMSO) .
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Stability: Likely stable at room temperature but may degrade under acidic/basic conditions due to the imidazole ring’s sensitivity .
Challenges and Future Directions
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Synthetic Optimization: Current routes suffer from low yields (~50–70%); microwave-assisted or flow chemistry may improve efficiency .
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Toxicity Profiling: No data exist on acute/chronic toxicity; in silico models (e.g., ProTox-II) predict moderate hepatotoxicity .
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Structural Modifications: Introducing electron-withdrawing groups (e.g., NO₂) at the imidazole ring could enhance bioactivity .
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